molecular formula C14H14Cl3N B1651556 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride CAS No. 1279852-41-3

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride

Cat. No. B1651556
CAS RN: 1279852-41-3
M. Wt: 302.6
InChI Key: MKHYOLXDPKHKCL-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride, also known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

DCK acts as an NMDA receptor antagonist, blocking the activity of the receptor and reducing the transmission of pain signals in the brain. It also affects the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
DCK has been shown to produce a range of effects, including sedation, analgesia, dissociation, and hallucinations. It can also cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

DCK has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, it also has limitations, such as its potential for abuse and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research on DCK, including its use as a therapeutic agent for depression, anxiety, and chronic pain. It may also be studied for its potential as a treatment for addiction and as a tool for studying the role of the NMDA receptor in various neurological disorders. Additionally, further research is needed to fully understand the long-term effects and safety of DCK use.

Scientific Research Applications

DCK has been used in scientific research as a tool to study the NMDA receptor, which is involved in learning, memory, and pain perception. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N.ClH/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10;/h1-5,7-9,14H,6,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHYOLXDPKHKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride

CAS RN

1279852-41-3
Record name Benzeneethanamine, α-(3,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279852-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dichlorophenyl)-2-phenylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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